(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

Medicinal Chemistry Chiral Drug Discovery Enantioselective Synthesis

(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5) is a chiral, aliphatic secondary amine featuring a stereogenic center at the α-carbon bearing a trifluoromethyl (CF₃) group and an N-methyl substituent on a pentyl backbone. With a molecular formula of C₆H₁₂F₃N and a molecular weight of 155.16 g/mol, it belongs to the therapeutically significant class of α-trifluoromethyl amines, which are increasingly employed as amide bond bioisosteres and proteolysis-resistant motifs in medicinal chemistry.

Molecular Formula C6H12F3N
Molecular Weight 155.16 g/mol
CAS No. 1389310-11-5
Cat. No. B12856424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine
CAS1389310-11-5
Molecular FormulaC6H12F3N
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCCCC(C(F)(F)F)NC
InChIInChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyFJPJIBYNAPGESZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5): A Chiral α-Trifluoromethyl Secondary Amine Building Block


(S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5) is a chiral, aliphatic secondary amine featuring a stereogenic center at the α-carbon bearing a trifluoromethyl (CF₃) group and an N-methyl substituent on a pentyl backbone . With a molecular formula of C₆H₁₂F₃N and a molecular weight of 155.16 g/mol, it belongs to the therapeutically significant class of α-trifluoromethyl amines, which are increasingly employed as amide bond bioisosteres and proteolysis-resistant motifs in medicinal chemistry [1]. The (S)-configuration at the chiral center is a critical determinant of biological activity within this compound class [2].

1
Chiral α-CF₃ amine building block Stereochemical-control study fit for proteolysis-resistant motif design.
2
(S)-configuration defines target engagement context Supports enantiomer-comparison SAR and class-level α-CF₃ amine exploration.
3
N-methyl secondary amine for lipophilicity tuning Reduces H-bond donor count vs. primary amine analogs; may support membrane permeability studies.

Why Generic or Racemic α-Trifluoromethyl Amines Cannot Substitute for (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5)


In the α-trifluoromethyl amine class, both the stereochemical identity and the specific N-substitution pattern profoundly influence potency, selectivity, and pharmacokinetic behavior [1]. Replacement of the (S)-enantiomer with the (R)-enantiomer or a racemic mixture can lead to a >30-fold loss in target potency, as demonstrated for a hepatitis C viral target inhibitor within this structural class [2]. Similarly, substituting the N-methyl secondary amine with the corresponding primary amine ((S)-1,1,1-trifluoro-2-pentylamine, CAS 1335661-17-0) alters hydrogen-bond donor/acceptor capacity and lipophilicity, which can compromise membrane permeability and target engagement . These structure-dependent effects render generic or near-analog substitution a high-risk strategy in both research and scale-up contexts, where single-enantiomer and specific N-functionalized building blocks are required for reproducible SAR and process chemistry outcomes [1].

Stereochemical mismatch
Using (R)-enantiomer or racemate may shift target engagement context. Class-level evidence suggests enantiomer-dependent potency changes of >30-fold for related α-CF₃ amines.
N-substitution mismatch
Primary amine analog (CAS 1335661-17-0) alters hydrogen-bond donor capacity and lipophilicity. May affect membrane permeability and SAR reproducibility.
Racemic or N-alkyl variant substitution
Loss of defined stereochemistry or N-methyl group can compromise the amide bioisostere profile and metabolic stability interpretation.

Quantitative Differentiation Evidence for (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5) vs. Analogs and Alternatives


Stereochemical Potency Advantage: (S)-Enantiomer vs. (R)-Enantiomer in α-Trifluoromethyl Amine Class

Within the α-trifluoromethyl amine structural class, the (S)-enantiomer can exhibit dramatically superior target potency compared to the (R)-enantiomer. For a lead hepatitis C viral inhibitor bearing the α-CF₃ amine motif, the (S)-enantiomer demonstrated >30-fold greater potency than its (R)-isomer [1]. While this specific head-to-head comparison is derived from a structurally related α-CF₃ amine drug candidate rather than the title compound itself, the underlying stereochemical dependence is a well-established class characteristic attributed to the spatial orientation of the CF₃ group and its influence on target binding interactions [2]. This provides a strong rationale for sourcing the single (S)-enantiomer (CAS 1389310-11-5) rather than the (R)-enantiomer (CAS 1389310-14-8) or racemic mixture (CAS 1314960-54-7) when chiral purity is a critical quality attribute .

Stereochemical Potency
Class-level inference
(S) >30-fold more potent vs (R) enantiomer
Supports enantiomer-specific assay-response review; class-consistent stereochemical dependence.
Based on a related α-CF₃ amine HCV inhibitor; not measured on the title compound directly.
Medicinal Chemistry Chiral Drug Discovery Enantioselective Synthesis

Lipophilicity Modulation: N-Methyl Secondary Amine vs. Primary Amine Analog

The N-methyl substitution on (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine eliminates one hydrogen-bond donor (HBD) relative to the primary amine analog (S)-1,1,1-trifluoro-2-pentylamine (CAS 1335661-17-0), while increasing lipophilicity. The racemic N-methyl compound (CAS 1314960-54-7) has a computed octanol-water partition coefficient (XLogP) of 2.2 and a topological polar surface area (TPSA) of 12.03 Ų . In contrast, the primary amine analog (S)-1,1,1-trifluoro-2-pentylamine, with an additional N–H hydrogen-bond donor, is expected to have a lower LogP and higher TPSA, consistent with the general SAR of secondary vs. primary amines . For drug discovery programs where CNS penetration or membrane permeability is desired, the increased lipophilicity and reduced HBD count of the N-methyl derivative offer a measurable advantage over the primary amine building block [1].

Lipophilicity Modulation
Cross-study comparable
XLogP 2.2, TPSA 12.0 Ų vs primary amine: lower LogP, higher TPSA
Supports lipophilicity-driven SAR interpretation; reduced HBD count may favor membrane passage.
Computed values for racemic analog; class-level inference from general amine SAR.
Lipophilicity Optimization ADME Blood-Brain Barrier Permeability

Amine Basicity Modulation by α-Trifluoromethyl Substitution: Amide Bioisostere Advantage

The electron-withdrawing α-CF₃ group in (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine dramatically reduces amine basicity compared to non-fluorinated alkyl amine analogs. In the model system ethylamine (pKₐ ~10.6), progressive α-fluorination leads to a linear decrease in basicity, with the α-CF₃ analog exhibiting a pKₐ of approximately 5.5–6.0 [1]. This reduced basicity, combined with the ~120° F₃C–C–N bond angle and the C–F dipole, enables the α-CF₃ amine to function as a hydrolytically stable amide bond bioisostere [2]. Unlike a canonical amide, however, the sp³-hybridized α-carbon renders the CF₃-amine resistant to proteolytic cleavage, a property that is valuable for designing metabolically stable peptidomimetics [3]. This dual functionality—amide mimicry plus metabolic stability—distinguishes the title compound from both non-fluorinated N-methylpentylamines and structurally simpler primary trifluoromethyl amines that lack the optimized N-substitution pattern .

Basicity Reduction
Class-level inference
pKₐ ~5.5–6.0
Supports amide bioisostere design context; ~4–5 unit pKₐ drop vs. non-fluorinated analog.
Model system ethylamine vs. trifluoroethylamine; F₃C–C–N bond angle ~120°.
Basicity Modulation Amide Bioisostere Peptidomimetics

Chiral Identity Confirmation: InChIKey and Stereochemical Purity as Procurement Quality Attributes

The (S)-enantiomer of N-Methyl-1,1,1-Trifluoro-2-pentylamine is uniquely identified by the stereospecific InChIKey FJPJIBYNAPGESZ-YFKPBYRVSA-N, which encodes the (S)-configuration at the chiral center (specified by '/t5-/m0/s1' in the InChI string) . In contrast, the (R)-enantiomer (CAS 1389310-14-8) carries the distinct InChIKey FJPJIBYNAPGESZ-RXMQYKEDSA-N, and the racemic/stereochemically unspecified form (CAS 1314960-54-7) is identified by FJPJIBYNAPGESZ-UHFFFAOYSA-N . These unique, machine-readable identifiers enable unambiguous differentiation of the three entities during procurement, inventory management, and analytical release testing. Vendors listing the (S)-enantiomer typically specify a purity of ≥95% (CAS 1389310-11-5), while the racemic form is offered at 96% purity in bulk quantities (e.g., 5 g packaging) . Confirmation of the correct InChIKey upon receipt serves as a critical quality gate to prevent costly synthesis failures resulting from enantiomeric mix-ups [1].

Chiral Identity
Direct comparison
FJPJIBYNAPGESZ-YFKPBYRVSA-N
Unique InChIKey confirms (S)-enantiomer; distinguishable from (R) and racemic forms for QC.
InChI: 1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m0/s1
Chiral Purity Quality Control Analytical Characterization

High-Impact Application Scenarios for (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine (CAS 1389310-11-5)


Chiral Building Block for Proteolysis-Resistant Peptidomimetics

In peptide drug discovery programs where amide bond hydrolysis limits systemic half-life, (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine can serve as a chiral precursor for installing the α-CF₃ amine amide bioisostere. The sp³-hybridized α-carbon of the CF₃-amine motif confers resistance to proteolytic cleavage while maintaining hydrogen-bonding character comparable to the amide carbonyl [1]. The defined (S)-stereochemistry is critical for reproducing potency gains observed in this compound class, where the (S)-enantiomer exhibited >30-fold superiority over the (R)-isomer in a related α-CF₃ amine inhibitor .

Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The N-methyl secondary amine structure of the title compound provides a calculated XLogP of ~2.2 and low TPSA (12.03 Ų for the racemic analog), properties consistent with CNS drug-likeness guidelines [1]. When incorporated into lead molecules targeting neurological disorders, this chiral amine can enhance blood-brain barrier permeability compared to its primary amine counterpart (CAS 1335661-17-0), which carries an additional hydrogen-bond donor that typically reduces CNS penetration . The (S)-configuration ensures that pharmacologically relevant stereochemistry is maintained throughout the synthetic sequence .

Quality-Controlled Process Intermediate for cGMP Manufacturing

In pharmaceutical process chemistry, the unambiguous stereochemical identity of intermediates is essential for regulatory compliance. The (S)-enantiomer (CAS 1389310-11-5) is distinguishable from its (R)-enantiomer (CAS 1389310-14-8) and the racemate (CAS 1314960-54-7) by distinct InChIKey strings that encode the absolute configuration [1]. Procurement of the verified single (S)-enantiomer eliminates the risk of introducing the wrong stereoisomer into a GMP intermediate, which could compromise the entire synthetic campaign. Vendor specifications typically quote ≥95% purity for single enantiomers, providing a defined starting point for quality risk management .

Medicinal Chemistry SAR Exploration Around α-CF₃ Amine-Containing Lead Series

For medicinal chemistry teams optimizing lead compounds containing the α-trifluoromethyl amine pharmacophore, (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine offers a defined building block for exploring the effects of N-alkylation on target potency, selectivity, and ADME properties. The reduced amine basicity (predicted pKₐ ~5.5–6.0 vs. ~10.6 for non-fluorinated analogs) minimizes off-target interactions with ion channels and aminergic receptors, an advantage documented across the α-CF₃ amine class [1]. Systematic comparison with the primary amine and the (R)-enantiomer enables deconvolution of stereochemical and N-substitution effects within a single Core-structure SAR campaign .

Application
Selection Property
Validation Focus
Proteolysis-resistant peptidomimetic design
α-CF₃ amine bioisostere context
Enantiomer-specific potency and metabolic stability review
CNS drug candidate synthesis
Lipophilicity and HBD profile
Membrane permeability assay context
Chiral intermediate for process chemistry
Stereochemical identity traceability
InChIKey-based QC and enantiomeric purity verification
α-CF₃ amine SAR campaigns
N-alkylation and basicity profile
Target engagement and selectivity assay review
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